molecular formula C14H26O4 B186511 Decyl hydrogen succinate CAS No. 2530-33-8

Decyl hydrogen succinate

Cat. No.: B186511
CAS No.: 2530-33-8
M. Wt: 258.35 g/mol
InChI Key: WSFYPFLCEFLXOZ-UHFFFAOYSA-N
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Description

Decyl hydrogen succinate, also known as decylsuccinic acid, is an organic compound with the molecular formula C₁₄H₂₆O₄. It is a derivative of succinic acid where one of the hydrogen atoms of the carboxyl group is replaced by a decyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Safety and Hazards

Decyl hydrogen succinate in its solid form is a flammable material and can cause irritation to the skin, eyes, and respiratory system . It can produce harmful products of combustion such as CO and CO2 . Contact with strong oxidants can cause it to burn . It may also be hazardous to the environment, and special attention should be given to water bodies .

Preparation Methods

Synthetic Routes and Reaction Conditions: Decyl hydrogen succinate can be synthesized through the esterification of succinic acid with decanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of reactants to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification process. This method ensures high yield and purity of the product. The reaction mixture is continuously fed into a reactor where it undergoes esterification, and the product is subsequently purified through distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions: Decyl hydrogen succinate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form decyl succinate.

    Reduction: Reduction reactions can convert it back to succinic acid and decanol.

    Substitution: The decyl group can be substituted with other alkyl groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Alkyl halides and strong bases like sodium hydride are typically used.

Major Products Formed:

    Oxidation: Decyl succinate.

    Reduction: Succinic acid and decanol.

    Substitution: Various alkyl-substituted succinic acids.

Scientific Research Applications

Decyl hydrogen succinate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

    Biology: It serves as a model compound for studying esterification and hydrolysis reactions.

    Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its biocompatibility.

    Industry: It is used in the production of surfactants, lubricants, and plasticizers.

Comparison with Similar Compounds

  • Octyl hydrogen succinate
  • Hexadecyl hydrogen succinate
  • Butyl hydrogen succinate

Comparison: this compound is unique due to its specific decyl group, which imparts distinct physical and chemical properties compared to its analogs. For instance, octyl hydrogen succinate has a shorter alkyl chain, resulting in different solubility and reactivity characteristics. Hexathis compound, with a longer alkyl chain, exhibits higher hydrophobicity and different applications in surfactant production.

Properties

IUPAC Name

2-decylbutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26O4/c1-2-3-4-5-6-7-8-9-10-12(14(17)18)11-13(15)16/h12H,2-11H2,1H3,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSFYPFLCEFLXOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50948140
Record name 2-Decylbutanedioic acid
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Molecular Weight

258.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2530-33-8
Record name 2-Decylbutanedioic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2530-33-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butanedioic acid, decyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002530338
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Decylbutanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50948140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Decyl hydrogen succinate
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